N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
Description
N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a triazoloquinoxaline derivative characterized by a bromophenyl substituent at the N-position and a sulfanyl-acetamide moiety at the 2-position of the heterocyclic core. These features are critical for interactions with biological targets, particularly enzymes like topoisomerase II (TopoII) and DNA intercalation, as observed in related compounds .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5OS/c18-11-4-3-5-12(8-11)20-15(24)9-25-17-16-22-19-10-23(16)14-7-2-1-6-13(14)21-17/h1-8,10H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQQCTHYDHEZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazoloquinoxaline Core: This can be achieved by cyclization reactions involving appropriate precursors such as o-phenylenediamine and triazole derivatives.
Introduction of the Bromophenyl Group: This step often involves bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the Sulfanylacetamide Moiety: This can be done through nucleophilic substitution reactions where the sulfanyl group is introduced using thiol reagents, followed by acylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The triazoloquinoxaline core can bind to enzymes or receptors, inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety can form hydrogen bonds with target molecules. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Bromophenyl vs. Fluorophenyl Derivatives
- Positional Isomerism: The substitution pattern on the phenyl ring significantly impacts activity. For example, N-(4-bromophenyl)-2-(3-methylphenyl)acetamide (C₁₄H₁₃BrNO) exhibits a dihedral angle of 66.4° between the bromophenyl and acetamide planes, influencing its conformational stability and intermolecular interactions .
- Halogen Effects : Fluorine’s small size and high electronegativity favor hydrogen bonding and dipole interactions, as seen in the fluorophenyl analogue’s TopoII inhibition . Bromine, with its larger size, may enhance hydrophobic interactions or π-stacking with DNA bases, albeit at the cost of reduced solubility.
Morpholinyl and Oxygenated Derivatives
The morpholinyl-substituted analogue (C₂₁H₁₉BrN₆O₃) in introduces a polar oxygen atom and a flexible morpholine ring, which could improve solubility and kinase selectivity compared to the sulfanyl-acetamide group in the target compound.
Data Table: Key Comparators
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
